1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step reactions. One common method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is catalyzed by rhodium and involves a cascade mechanism that significantly increases molecular complexity.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve high-throughput synthesis and purification techniques. These methods may include automated synthesis platforms and advanced chromatographic techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, nitriles, and vinylcarbenes. The reactions often require specific conditions such as controlled temperatures and the presence of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various isoindole derivatives with potential biological activities. These products are often studied for their therapeutic potential in treating various diseases.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their role in biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For example, some derivatives act as inhibitors of protein kinase CK2, a key enzyme involved in various cellular processes . These compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones and imidazole-containing compounds . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
What sets 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]- apart is its unique trifunctionalization mechanism and its potential as a multi-target inhibitor. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H12F3N3O4S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
5-[5-[[2-imino-4-oxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H12F3N3O4S/c24-23(25,26)12-2-4-13(5-3-12)29-21(32)18(34-22(29)27)10-14-6-8-17(33-14)11-1-7-15-16(9-11)20(31)28-19(15)30/h1-10,27H,(H,28,30,31) |
InChI Key |
YUIVAXPQBBJCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.